molecular formula C7H4F3N3O B2872800 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL CAS No. 877402-82-9

2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL

Cat. No.: B2872800
CAS No.: 877402-82-9
M. Wt: 203.124
InChI Key: PLEQTMITFTVUCP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL is a chemical compound with the formula C7H4F3N3O . It is one of the important core of nitrogen ring junction heterocyclic compounds . It has a molecular weight of 203.12 .


Synthesis Analysis

The synthesis of this compound involves a copper-catalyzed radical annulation . This process allows the synthesis of 4- or 6-substituted target molecular entities as a single product . The utility of this process is further demonstrated by the facile construction of four different ring systems, a gram-scale synthesis, and the late-stage functionalization of bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .


Chemical Reactions Analysis

The chemical reactions of this compound involve the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .

Scientific Research Applications

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, a category to which 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL belongs, have gained significant attention for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, is associated with enhanced activity profiles. These compounds have been the focus of medicinal chemistry, aiming to develop novel agents with improved efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Broad Spectrum of Medicinal Properties

Pyrazolo[1,5-a]pyrimidines, closely related to the chemical structure , have been identified as having a broad spectrum of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and antimalarial activities. The structure-activity relationship (SAR) studies have garnered attention, indicating room for further exploration and development of potential drug candidates using this scaffold (Cherukupalli et al., 2017).

Therapeutic Applications

Pyrazoline derivatives, which share a common structural motif with this compound, have been found to possess diverse biological properties. These include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Pyrazoline derivatives are explored for their potential in treating a wide range of conditions, showcasing the versatility of this chemical framework in medicinal chemistry (Shaaban, Mayhoub, & Farag, 2012).

Synthesis and Applications in Organic Chemistry

The synthesis of pyrazole heterocycles, including those with trifluoromethyl groups, has been a topic of interest due to their role as pharmacophores in biologically active compounds. These derivatives exhibit a wide range of biological activities and have been used as synthons in organic synthesis. Their relevance in medicinal chemistry is underscored by the success of pyrazole COX-2 inhibitors, highlighting the importance of these heterocycles (Dar & Shamsuzzaman, 2015).

Properties

IUPAC Name

2-(trifluoromethyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)5-3-4-6(14)11-1-2-13(4)12-5/h1-3H,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEQTMITFTVUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(F)(F)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 267 mg (1 mmol) of N-(2,2-dimethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, 1.6 mL of trifluoroacetic acid, and 1.6 mL of dichloromethane was stirred at room temperature overnight and then concentrated. The residue was suspended in polyphosphoric acid (enough to cover it) and heated at 145° C. for 4.5 h. The cooled mixture was treated with ice, and the pH was adjusted to 8-9 by addition of concentrated ammonium hydroxide solution. The mixture was transferred to a separatory funnel and shaken with dichloromethane. The organic phase was separated, and the aqueous phase was extracted twice more with dichloromethane. The combined organic fractions were dried over sodium sulfate, filtered, and concentrated to yield the title compound as a solid.
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One

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